N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine
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Overview
Description
N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine typically involves multi-step procedures. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the piperazine and pyridine rings. Common reagents used in these reactions include ethylamine, methanesulfonyl chloride, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrimidine, piperazine, and pyridine rings, such as:
- N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine
- This compound
- This compound
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H24N6O2S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-ethyl-4-methyl-6-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H24N6O2S/c1-4-18-17-20-13(2)12-15(21-17)22-8-10-23(11-9-22)16-14(26(3,24)25)6-5-7-19-16/h5-7,12H,4,8-11H2,1-3H3,(H,18,20,21) |
InChI Key |
BSMVUEFJEIPYEK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)C)C |
Origin of Product |
United States |
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